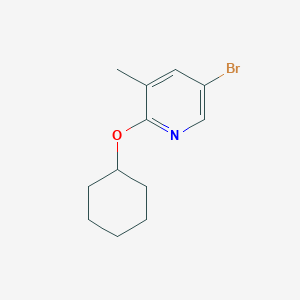

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-cyclohexyloxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJVNORFCLGNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: Synthesis, Properties, and Applications for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in the design of novel bioactive molecules.[2] This guide focuses on a specific, yet potentially valuable derivative: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine . While detailed experimental data for this exact compound is not extensively available in public literature, this document serves as a technical primer, synthesizing established principles of pyridine chemistry to predict its properties, reactivity, and potential applications. By leveraging data from analogous structures, we provide a robust framework for researchers venturing into the synthesis and utilization of this and similar compounds in drug discovery and materials science.

Section 1: Molecular Overview and Physicochemical Properties

Structural Features

This compound is a substituted pyridine featuring a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 3-position. The strategic placement of these functional groups imparts a unique combination of reactivity and steric and electronic properties. The bromine atom serves as a versatile handle for cross-coupling reactions, while the cyclohexyloxy group can influence solubility and receptor binding.

Predicted Physicochemical Properties

A comprehensive table of predicted physicochemical properties for this compound is presented below. These values are calculated based on its structure and can guide experimental design, including solvent selection and purification strategies.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| LogP | 3.9 (approx.) |

| Boiling Point | >300 °C (estimated) |

| Melting Point | Not available (likely a low-melting solid or oil) |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water.[1] |

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several established routes in pyridine chemistry. A plausible and efficient method involves the nucleophilic aromatic substitution of a di-substituted pyridine precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available dihalopyridine, such as 5-bromo-2-chloro-3-methylpyridine. The greater lability of the chloro group at the 2-position towards nucleophilic attack makes it the preferred site for substitution by cyclohexanol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

-

5-Bromo-2-chloro-3-methylpyridine

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of cyclohexanol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium cyclohexoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization and Spectral Data (Predicted)

The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show signals for the pyridine ring protons, the methyl group protons, and the protons of the cyclohexyl ring. The pyridine protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm).[3] The methyl protons will be a singlet around δ 2.0-2.5 ppm. The cyclohexyl protons will show complex multiplets in the aliphatic region (δ 1.2-5.0 ppm). |

| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the methyl group, and the cyclohexyl ring. |

| Mass Spec. | The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with a characteristic isotopic pattern for a bromine-containing compound. |

| IR | The IR spectrum will likely exhibit characteristic C-O-C stretching vibrations for the ether linkage, as well as C=N and C=C stretching vibrations for the pyridine ring. |

Section 3: Chemical Reactivity and Potential Applications

The functional groups on this compound dictate its reactivity and potential applications, particularly in the synthesis of more complex molecules.

Key Reaction Pathways

The bromine atom at the 5-position is the primary site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents, a common strategy in the development of kinase inhibitors.[4][5]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond with a terminal alkyne.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Bromopyridines are invaluable intermediates in the synthesis of pharmaceuticals.[2][6] The 5-bromo-2-alkoxypyridine motif, in particular, is a precursor to a variety of biologically active compounds. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related 5-bromopyridine derivatives have been utilized in the synthesis of potent kinase inhibitors.[4] The cyclohexyloxy group may also play a role in modulating the pharmacokinetic properties of a potential drug candidate.

Section 4: Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to other halogenated organic compounds. Based on data for similar brominated pyridines, the following hazards should be considered.[7][8]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.[8]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Handling and Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is advisable to handle this compound in a chemical fume hood.

Section 5: Conclusion and Future Outlook

This compound represents a versatile building block with significant potential in synthetic and medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While this guide provides a predictive framework based on established chemical principles, further experimental investigation is necessary to fully elucidate its properties and unlock its full potential. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and related pyridine derivatives.

References

- BenchChem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. BenchChem.

- Chempanda. (n.d.).

- ACS Publications. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. ChemicalBook.

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.

- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.

- PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. PubChem.

- ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.

- PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- TREA. (n.d.).

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis. ChemicalBook.

- MilliporeSigma. (n.d.). 5-Bromo-2-fluoro-3-methylpyridine. MilliporeSigma.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- MDPI. (2017, January 27).

- EPA. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. EPA.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum. ChemicalBook.

- ACS Publications. (n.d.). THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION1 (PRELIMINARY). Journal of the American Chemical Society.

- RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines. RSC Publishing.

- PMC - NIH. (n.d.).

- The Royal Society of Chemistry. (n.d.). Post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co). The Royal Society of Chemistry.

- BLD Pharm. (n.d.). 3430-13-5|5-Bromo-2-methylpyridine. BLD Pharm.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine >= 99.0 HPLC 3430-13-5. Sigma-Aldrich.

- Organic Letters. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters.

- OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine. Jubilant Ingrevia.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. chempanda.com [chempanda.com]

- 3. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Strategic Synthesis and Application of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

A Scaffold for Medicinal Chemistry: Technical Guide

Executive Summary

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine represents a high-value "privileged scaffold" in modern drug discovery. Its structural architecture combines three critical features: a lipophilic ether linkage (cyclohexyloxy) for hydrophobic pocket occupation, a steric modulator (3-methyl) that enforces atropisomerism or restricts bond rotation, and a reactive halogen handle (5-bromo) for downstream diversification via palladium-catalyzed cross-coupling.

This guide details the robust synthesis, physicochemical characterization, and downstream utility of this core, designed for medicinal chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Structural Analysis & Pharmacophore Properties

The molecule functions as a versatile building block.[1][2] The 2-alkoxy group reduces the basicity of the pyridine nitrogen compared to a standard pyridine, while the 3-methyl group introduces a "ortho-effect," often crucial for selectivity in kinase inhibitors by twisting the core out of planarity relative to downstream substituents.

Physicochemical Profile (Predicted)

| Property | Value | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 270.17 g/mol | Fragment-like space (<300 Da) |

| cLogP | ~4.2 | High lipophilicity; suitable for CNS penetration or hydrophobic pockets |

| TPSA | ~22 Ų | Excellent membrane permeability |

| H-Bond Donors | 0 | No donor penalty |

| Rotatable Bonds | 2 | Rigid core with flexible ether linker |

Part 2: Synthetic Pathways (The Core)

The most reliable route to this compound is via Nucleophilic Aromatic Substitution (

Reaction Workflow Diagram

Figure 1:

Detailed Protocol: Displacement[2]

Objective: Synthesize 10g of target material.

Reagents:

-

5-Bromo-2-fluoro-3-methylpyridine (1.0 eq)

-

Cyclohexanol (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

Anhydrous THF or DMF (Concentration ~0.2 M)

Step-by-Step Methodology:

-

Alkoxide Formation:

-

Charge a flame-dried 3-neck flask with NaH (1.5 eq) under nitrogen atmosphere.

-

Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional for this scale).

-

Add anhydrous THF and cool to 0°C.

-

Dropwise add Cyclohexanol (1.2 eq) dissolved in THF. Evolution of

gas will be observed. Stir for 30 mins at 0°C until gas evolution ceases.

-

-

Nucleophilic Attack:

-

Add 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq) as a solution in THF dropwise to the alkoxide mixture.

-

Note on Causality: The 3-methyl group provides steric bulk. While 2-fluoro is highly reactive, the methyl group may slow the approach. Heating is often required to drive conversion to completion.

-

-

Reaction Progression:

-

Warm the mixture to reflux (66°C for THF) or 80°C (if using DMF).

-

Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material (fluoropyridine) should disappear within 2–4 hours.

-

-

Workup & Purification:

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water and brine to remove DMF (if used).

-

Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel). Elute with 0-10% EtOAc in Hexanes. The product is less polar than the alcohol and the pyridine precursor.

-

Part 3: Reactivity Profile & Downstream Derivatization

The 5-bromo position is electronically activated for Pd-catalyzed coupling because the pyridine nitrogen pulls electron density, making the C-Br bond susceptible to oxidative addition [2].

Functionalization Logic

Figure 2: Divergent synthesis strategies from the 5-bromo core.

Critical Considerations for Coupling

-

Catalyst Selection: For Suzuki coupling at the C5 position of electron-deficient pyridines,

or -

Base Sensitivity: The cyclohexyloxy ether is generally stable to basic conditions (

,

Part 4: Analytical Characterization

To validate the integrity of the synthesized core, the following spectral signatures must be confirmed:

-

1H NMR (400 MHz,

):-

Pyridine Protons: Two distinct aromatic signals. The proton at C6 (adjacent to N) will be a doublet at

ppm. The proton at C4 will be a doublet at -

Methyl Group: Singlet at

ppm (3H). -

Cyclohexyl Ether: Methine proton (

) multiplet at

-

-

13C NMR: Look for the deshielded C2 carbon (

ppm) indicative of the -

Mass Spectrometry: Distinctive bromine isotope pattern (1:1 ratio for M+ and M+2).

Part 5: Safety & Handling

-

2-Fluoro-pyridines: Can be volatile and are skin irritants. Handle in a fume hood.

-

Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all reaction vessels and tools with isopropanol or ethyl acetate before water disposal.

-

Storage: Store the final brominated product in amber vials at room temperature; it is generally stable but should be kept away from strong light to prevent slow debromination.

References

-

BenchChem. (2025). Application Notes: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2). Retrieved from

-

Organic Chemistry Portal. (2025). Suzuki Coupling: Catalyst and Ligand Developments. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-fluoro-3-methylpyridine. Retrieved from

-

OpenStax. (2023). Nucleophilic Aromatic Substitution Mechanisms. Chemistry 2e. Retrieved from

Sources

Precision Synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Executive Summary

This technical guide details the high-fidelity synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a critical halogenated heterocyclic ether often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

The optimal pathway utilizes a Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a pyridine core with three distinct substituents. The retrosynthetic disconnection focuses on the C–O ether bond at the 2-position.

Strategic Logic

-

Activation: The nitrogen atom in the pyridine ring renders the C2 and C4 positions electrophilic.

-

Differentiation: The C2-Chlorine is significantly more labile toward nucleophilic attack than the C5-Bromine due to the proximity to the ring nitrogen (inductive effect and resonance stabilization of the Meisenheimer intermediate).

-

Sterics: The C3-Methyl group introduces steric hindrance ortho to the reaction site. Consequently, the protocol requires a polar aprotic solvent (DMF or DMSO) and elevated temperatures to drive the attack of the bulky cyclohexyl alkoxide.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | CAS No. |

| 5-Bromo-2-chloro-3-methylpyridine | Substrate | 1.0 | 29241-62-1 |

| Cyclohexanol | Nucleophile | 1.2 - 1.5 | 108-93-0 |

| Sodium Hydride (60% in oil) | Base | 1.5 | 7647-01-0 |

| N,N-Dimethylformamide (DMF) | Solvent | 10 Vol | 68-12-2 |

Step-by-Step Methodology

Step 1: Alkoxide Generation (The "Pre-Activation" Phase)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Action: Charge Sodium Hydride (1.5 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for <5g scale).

-

Solvent: Add anhydrous DMF (5 volumes) and cool the suspension to 0°C using an ice bath.

-

Addition: Add Cyclohexanol (1.2 equiv) dropwise via syringe.

-

Observation: Gas evolution (

) will occur. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of Sodium Cyclohexoxide.

Step 2: Nucleophilic Displacement (

-

Addition: Dissolve 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in anhydrous DMF (5 volumes) and add this solution dropwise to the alkoxide mixture.

-

Reaction: Heat the mixture to 90–100°C .

-

Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or HPLC.

-

Target Time: 2–4 hours.

-

Endpoint: Disappearance of the chloro-pyridine starting material.

-

Step 3: Workup & Purification [1][2]

-

Quench: Cool to RT. Carefully quench with saturated

solution (exothermic). -

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

5% Ethyl Acetate in Hexanes. -

Note: The product is lipophilic; excess cyclohexanol will elute later (more polar).

-

Part 3: Mechanistic Pathway[3]

The reaction proceeds via an Addition-Elimination mechanism. The electron-deficient pyridine ring accepts the electron density from the alkoxide, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex) before expelling the chloride ion.

Figure 2: The Addition-Elimination mechanism characteristic of

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil (may solidify upon standing).

-

1H NMR (CDCl3, 400 MHz):

- ~8.1 ppm (d, 1H, H-6)

- ~7.6 ppm (d, 1H, H-4)

- ~5.0 ppm (m, 1H, Cyclohexyl CH-O)

- ~2.1 ppm (s, 3H, Ar-CH3)

-

~1.2–2.0 ppm (m, 10H, Cyclohexyl

-

Mass Spectrometry: [M+H]+ doublet at m/z 270/272 (characteristic 1:1 Br isotope pattern).

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of 3-Methyl group. | Increase Temp to 120°C; switch solvent to DMSO. |

| Hydrolysis Byproduct | Wet solvent/reagents (Water acts as nucleophile). | Use anhydrous DMF; flame-dry glassware; keep under |

| Loss of Bromine | Pd-contamination or excessive heat/reductive conditions. | Ensure no Pd cross-contamination; do not use reducing metals. |

Part 5: Safety & Industrial Considerations

-

Sodium Hydride: Highly reactive with water. Releases flammable hydrogen gas. Use under inert atmosphere.

-

Exotherm: The quench step is exothermic. Add

slowly at 0°C. -

Scalability: For kilo-scale, replace NaH with Potassium tert-butoxide (KOtBu) in THF/Toluene to avoid

gas evolution management, though reaction rates may be slower.

References

-

Nucleophilic Arom

) on Pyridines:- Concept: The 2-position of pyridine is activated for nucleophilic attack, particularly when halogenated.

-

Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Analogous Synthesis (Methoxy Derivative)

-

Protocol: Synthesis of 5-bromo-2-methoxy-3-methylpyridine using Sodium Methoxide.[3] This serves as the direct precedent for the cyclohexyl analog.

-

Source: Patent WO2020051099A1, "Carboxamide and sulfonamide derivatives useful as TEAD modulators". Example 14, Step 1.

-

-

Reactivity of 2-Chloro-3-methyl-5-bromopyridine

- Data: Demonstration of 2-chloro displacement in the presence of 5-bromo using zinc/palladium, confirming the 2-position is the primary electrophilic site.

-

Source: Patent WO2010101849A1, "N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as wnt signaling modulators".

Sources

- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine - Google Patents [patents.google.com]

- 3. WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents [patents.google.com]

Technical Guide: Synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Executive Summary

This guide details the strategic synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a high-value scaffold often utilized in the development of kinase inhibitors and GPCR modulators. The core synthetic challenge lies in achieving regioselective etherification at the C2 position while preserving the C5-bromine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This protocol relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2] Unlike metal-catalyzed cross-couplings, this route is atom-economical and scalable, but it requires rigorous control over basicity and temperature to overcome the steric hindrance imposed by the C3-methyl group.

Part 1: Retrosynthetic Logic & Starting Material Selection

The synthesis is best approached via the disconnection of the C2–O ether bond. This reveals two primary precursors: the electrophilic pyridine core and the nucleophilic alcohol.

The Electrophile: 5-Bromo-2-chloro-3-methylpyridine

-

CAS: 29241-60-9[3]

-

Role: The scaffold providing the pyridine ring and the C5-Br handle.[4]

-

Selection Logic:

-

Leaving Group (Cl vs. F): While the fluoro-analog (5-Bromo-2-fluoro-3-methylpyridine) reacts significantly faster due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate, the chloro-analog is selected here for its superior cost-to-benefit ratio and wider commercial availability. The lower reactivity of the chloride is managed by optimizing the reaction temperature.

-

Regioselectivity: The 2-position is activated for nucleophilic attack by the adjacent nitrogen (–I and –M effects). The 5-bromo substituent further acidifies the ring inductively, but the C2-Cl bond is chemically distinct from the C5-Br bond, allowing for selective displacement without affecting the bromine handle.

-

The Nucleophile: Cyclohexanol

-

CAS: 108-93-0

-

Role: Introduces the cyclohexyloxy moiety.

-

Selection Logic:

-

Sterics: Cyclohexanol is a secondary alcohol with significant steric bulk. When coupling with a 3-substituted pyridine (ortho-substitution), steric clash is the primary kinetic barrier.

-

Activation: The alcohol is insufficiently nucleophilic in its neutral form. It must be converted to the alkoxide in situ using a strong, non-nucleophilic base (Sodium Hydride) to drive the reaction.

-

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway.

Caption: Retrosynthetic map showing the convergence of the chloropyridine and activated cyclohexanol via the Meisenheimer intermediate.

Part 2: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale , suitable for initial validation before scale-up.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Amount | Role |

| 5-Bromo-2-chloro-3-methylpyridine | 206.47 | 1.0 | 2.06 g | Electrophile |

| Cyclohexanol | 100.16 | 1.2 | 1.20 g | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g | Base |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

| Water/Brine | - | - | - | Workup |

Step-by-Step Methodology

1. Activation of Nucleophile (Alkoxide Formation)

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum.

-

Solvent Charge: Add anhydrous DMF (10 mL) and cool to 0°C using an ice bath.

-

Base Addition: Carefully add Sodium Hydride (0.52 g, 60% dispersion) portion-wise. Caution: H2 gas evolution will be vigorous.

-

Alcohol Addition: Dissolve Cyclohexanol (1.20 g) in DMF (5 mL) and add dropwise to the NaH suspension at 0°C.

-

Maturation: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should become clear or slightly cloudy.

2. SNAr Coupling

-

Electrophile Addition: Dissolve 5-Bromo-2-chloro-3-methylpyridine (2.06 g) in DMF (5 mL). Add this solution dropwise to the generated alkoxide mixture.

-

Reaction: Heat the mixture to 70–80°C .

-

Why Heat? The 3-methyl group exerts steric pressure on the incoming nucleophile. Thermal energy is required to overcome the activation barrier, but temperatures >100°C should be avoided to prevent decomposition of the cyclohexyl ether.

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting material (chloropyridine) should disappear within 2–4 hours.

3. Workup & Isolation

-

Quench: Cool to RT and carefully quench with saturated NH4Cl solution (excess NaH will bubble).

-

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Note: DMF is miscible with water; thorough water washing is required to remove it from the organic layer.

-

-

Washing: Wash combined organics with water (2 x) and brine (1 x). Dry over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Mechanism & Troubleshooting

Mechanistic Insight: The "Orthogonal" Reactivity

The success of this reaction relies on the distinct reactivity profiles of the two halogen substituents.

-

C2-Chlorine: Located ortho to the pyridine nitrogen.[7] The nitrogen's electronegativity pulls electron density, making C2 highly electrophilic (SNAr active).

-

C5-Bromine: Located meta to the nitrogen. It is not activated for SNAr but is highly reactive for Palladium-catalyzed oxidative addition (Suzuki/Buchwald).

-

Crucial Control: By using nucleophilic conditions (SNAr), we exclusively target C2. If we used catalytic conditions (Pd(0)), we would risk reacting at C5.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of 3-Methyl group. | Increase temperature to 90°C; Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). |

| Hydrolysis Product (Pyridone) | Wet solvent/reagents.[8] | Ensure DMF is anhydrous (<50 ppm water). H2O competes with cyclohexanol as a nucleophile. |

| Regioselectivity Issues | N/A | Highly unlikely. C5-Br displacement via SNAr is energetically prohibitive under these conditions. |

Workflow Diagram

Caption: Operational workflow for the synthesis of this compound.

References

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for SNAr mechanisms on heterocycles).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Characterization of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

[1]

Executive Summary

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS: Analogous to 5-Bromo-2-methoxy-3-methylpyridine) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors, particularly those targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 .[1] Its structural core—a trisubstituted pyridine—serves as a scaffold for drugs like Ceritinib and Crizotinib analogs, where the 2-alkoxy group modulates lipophilicity and binding pocket affinity.

This guide provides a definitive spectroscopic profile for researchers, focusing on the differentiation of this compound from its synthetic precursors (5-bromo-2-chloro-3-methylpyridine) and hydrolysis byproducts.[1]

Molecular Structure & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residues and specific impurities.

Synthetic Pathway

The compound is typically synthesized via Nucleophilic Aromatic Substitution (

Figure 1: Synthesis and degradation pathway. The

Spectroscopic Data Profile

Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)[1]

The mass spectrum is dominated by the characteristic bromine isotope pattern.

| Parameter | Value | Interpretation |

| Molecular Formula | ||

| Monoisotopic Mass | 269.04 Da ( | |

| Observed Ions ( | 270.0 / 272.0 | 1:1 doublet indicates presence of one Bromine atom ( |

| Key Fragments | Loss of cyclohexene ( |

Proton NMR ( NMR)

Solvent:

The spectrum is distinct due to the large separation between the aliphatic cyclohexyl signals and the aromatic pyridine protons.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 8.05 - 8.10 | Doublet (d) | 1H | Aromatic proton adjacent to Nitrogen (deshielded).[1] Meta-coupled to H-4. | |

| H-4 | 7.50 - 7.55 | Doublet (d) | 1H | Aromatic proton between Br and Methyl.[1] Upfield relative to H-6. | |

| O-CH | 5.00 - 5.15 | Multiplet (m) | 1H | - | Methine proton of the cyclohexyloxy group.[1] Characteristic downfield shift due to Oxygen.[1] |

| Ar-CH | 2.15 - 2.20 | Singlet (s) | 3H | - | Methyl group at C3.[1] Slightly deshielded by the aromatic ring.[1] |

| Cyc-CH | 1.90 - 2.00 | Multiplet | 2H | - | Equatorial protons (cyclohexyl).[1] |

| Cyc-CH | 1.70 - 1.80 | Multiplet | 2H | - | Equatorial protons (cyclohexyl).[1] |

| Cyc-CH | 1.20 - 1.60 | Multiplet | 6H | - | Remaining axial/distal methylene protons. |

Critical QC Note: Watch for a singlet at 2.35 ppm . This corresponds to the starting material (5-bromo-2-chloro-3-methylpyridine), where the methyl group is slightly more deshielded due to the electron-withdrawing chlorine.

Carbon NMR ( NMR)

Solvent:

| Carbon Type | Shift ( | Assignment |

| C-2 (Ar-O) | 158.5 | Quaternary carbon attached to Oxygen.[1] Most deshielded. |

| C-6 (Ar-N) | 145.2 | Aromatic CH adjacent to Nitrogen. |

| C-4 (Ar-Br) | 140.8 | Aromatic CH. |

| C-3 (Ar-Me) | 124.5 | Quaternary carbon carrying the methyl group.[1] |

| C-5 (Ar-Br) | 110.2 | Quaternary carbon attached to Bromine (shielded by heavy atom effect).[1] |

| O-CH | 74.5 | Cyclohexyl methine carbon.[1] |

| Ar-CH | 16.8 | Methyl carbon.[1] |

| Cyc-CH | 31.8, 25.6, 23.9 | Cyclohexyl methylene carbons. |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data free from solvent artifacts, follow this purification and preparation protocol.

NMR Sample Prep[1]

-

Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard.[1] -

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts like NaBr from synthesis), filter through a cotton plug or 0.45

m PTFE syringe filter into the NMR tube.[1] -

Shimming: Ensure good shimming on the methyl singlet (2.15 ppm) to resolve the fine meta-coupling (

Hz) on the aromatic protons.

Impurity Profiling Workflow

Use the following logic to identify common contaminants in your spectra.

Figure 2: Logic flow for identifying common synthetic impurities via NMR.

References

-

ChemicalBook. (2024).[1] 5-Bromo-2-methylpyridine and derivatives: Spectral Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [1]

-

MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Reference for pyridine ring shifts). Retrieved from [1]

1H NMR spectrum of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Technical Whitepaper: Structural Elucidation of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine via 1H NMR

Executive Summary

This technical guide details the structural characterization of This compound , a functionalized pyridine ether often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1] The elucidation of this compound relies on distinguishing the specific electronic effects of the 2-alkoxy substituent and the 3,5-disubstitution pattern on the pyridine ring. This document provides a self-validating protocol for interpreting the 1H NMR spectrum, identifying potential synthetic impurities, and confirming regio-isomeric purity.

Structural Analysis & Signal Prediction Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The structure consists of an electron-deficient heteroaromatic ring modified by an electron-donating alkoxy group and two lipophilic substituents.[1]

The Pyridine Core (Aromatic Region)

The pyridine ring possesses two remaining protons at positions 4 and 6. Their chemical shifts are governed by three factors:

-

Nitrogen Anisotropy: Protons

to the nitrogen (H6) are significantly deshielded. -

Substituent Effects:

-

2-Cyclohexyloxy: The oxygen lone pairs donate electron density into the ring (resonance), shielding the ortho/para positions (H3 and H5). However, C3 and C5 are substituted, pushing the effect to the remaining protons.

-

5-Br: Inductive electron withdrawal deshields the adjacent H4 and H6.

-

-

Coupling: H4 and H6 are meta to each other. In pyridine systems, meta-coupling (

) is typically 2.0 – 2.5 Hz , appearing as distinct doublets.[1]

The Side Chains (Aliphatic Region)

-

3-Methyl Group: Attached to the aromatic ring, these protons experience ring current anisotropy, shifting them downfield (

ppm) compared to alkyl methyls. -

Cyclohexyloxy Group: The methine proton (-OCH<) is directly attached to the electronegative oxygen, shifting it to

ppm. The cyclohexane ring inversion is fast on the NMR timescale at room temperature, averaging the axial/equatorial signals of the methylene protons into broad multiplets.

Experimental Protocol

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl

) is the preferred solvent.-

Reasoning: It minimizes solvent-solute hydrogen bonding that can occur with DMSO-d

, ensuring sharp resolution of the cyclohexyl multiplets.[1] DMSO may also obscure the critical H6 aromatic signal if water suppression is not perfect.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard (

0.00 ppm).[2]

Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting critical decision nodes.

Figure 1: Experimental workflow for structural validation of substituted pyridines.

Spectral Interpretation Guide

The following table summarizes the expected signals for this compound in CDCl

| Position | Type | Count | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H6 | Ar-H | 1H | 8.05 – 8.15 | Doublet (d) | ||

| H4 | Ar-H | 1H | 7.50 – 7.60 | Doublet (d) | Between Br and Me; meta-coupled to H6.[1] | |

| OCH | Alkyl | 1H | 4.95 – 5.10 | Septet/Multiplet | Methine of cyclohexyl ether.[1] | |

| Ar-CH | Alkyl | 3H | 2.10 – 2.20 | Singlet (s) | - | Methyl group at C3.[1] |

| Cyc-CH | Alkyl | 10H | 1.20 – 2.00 | Multiplet (m) | Complex | Remaining cyclohexyl protons (envelope). |

Detailed Mechanistic Analysis

The Aromatic "Fingerprint": The most critical validation of the 2,3,5-substitution pattern is the coupling between H4 and H6.

-

If the Bromine were at position 4 (symmetric), the protons would appear as singlets.

-

If the Methyl were at position 4, we would see ortho-coupling (

Hz). -

Observed: Two doublets with a small coupling constant (

Hz) confirms the protons are meta to each other and the ring is substituted at 2, 3, and 5.

The Cyclohexyloxy Diagnostic: The signal at ~5.0 ppm is diagnostic for the O-alkylation. If N-alkylation occurred (a common side reaction in pyridine synthesis, forming a pyridone), this proton would shift significantly, and the aromatic pattern would change due to the loss of aromaticity in the pyridone ring.

Structural Logic Diagram

Visualizing the coupling pathways and chemical shift influences.

Figure 2: Structural connectivity and magnetic interactions showing the origin of the meta-coupling and chemical shifts.[1]

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The following common impurities from the synthesis (typically SNAr of 5-bromo-2-chloro-3-methylpyridine with cyclohexanol) must be monitored:

| Impurity | Diagnostic Signal ( | Cause |

| Cyclohexanol | ~3.60 (m, 1H) | Unreacted starting material.[1] |

| Water | ~1.56 (s) in CDCl | Wet solvent or hygroscopic sample. |

| Pyridone Derivative | ~11.0 - 13.0 (br s, NH) | Hydrolysis of the starting chloropyridine. |

| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Residual extraction solvent. |

Self-Validating Check: Calculate the integration ratio of the Aromatic H6 (1H) to the Methyl singlet (3H).

-

Target: 1:3 ratio.

-

Deviation: If the methyl integral is >3.0 relative to H6, suspect overlapping impurities (e.g., acetone or toluene residues) or presence of the regioisomer.

References

-

Substituent Effects on Pyridines

-

Martin, J. S., & Dailey, B. P. (1963).[1] Proton Chemical Shifts of the

-Substituted Pyridines. The Journal of Chemical Physics.

-

-

General NMR Chemical Shift Tables

-

Synthesis Context (Bromo-methyl-pyridines)

- Patent CN101560183B. Method for preparing 5-bromo-2-methylpyridine.

-

Spectral Prediction Algorithms

Sources

- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

The Analytical Scientist's Guide to the 13C NMR of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: A Predictive and Methodological Approach

Foreword: Navigating the Voids in Spectroscopic Data

In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which no established analytical data exists. 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine represents such a case—a molecule with significant potential in medicinal chemistry, yet one that is sparsely documented in spectral databases. This guide is crafted for the modern researcher who must navigate these data voids. We will construct a detailed, predictive 13C NMR analysis of this compound, grounded in first principles, substituent effects, and data from analogous structures. This document will not only provide a highly probable 13C NMR profile but will also serve as a methodological whitepaper on how to approach spectral prediction for complex, polysubstituted heteroaromatic systems.

The Strategic Importance of 13C NMR in Characterizing Substituted Pyridines

The pyridine core is a cornerstone of many pharmaceutical agents. Its nitrogen atom provides a key site for hydrogen bonding and metabolic activity, while the aromatic ring serves as a scaffold for a variety of functional groups that modulate a compound's pharmacokinetic and pharmacodynamic properties. For this compound, each substituent—the bromine atom, the cyclohexyloxy group, and the methyl group—plays a crucial role in defining its chemical and biological identity.

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of such molecules. It provides a direct window into the electronic environment of each carbon atom, offering unambiguous confirmation of the carbon skeleton and the successful incorporation of substituents. In a regulatory environment that demands rigorous structural verification, a well-defined 13C NMR spectrum is indispensable.

Predicted 13C NMR Spectrum of this compound

The following table presents the predicted 13C NMR chemical shifts for this compound. These predictions are derived from a combination of computational models, analysis of substituent chemical shift (SCS) effects on the pyridine ring, and comparison with experimental data from structurally related compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyridine Ring | ||

| C2 | 162 - 165 | Attached to the electron-donating cyclohexyloxy group, this carbon is significantly deshielded. |

| C3 | 123 - 126 | Influenced by the attached methyl group and the adjacent cyclohexyloxy group. |

| C4 | 140 - 143 | Expected to be downfield due to the para-like relationship with the nitrogen and the influence of the C5-bromo substituent. |

| C5 | 115 - 118 | The carbon bearing the bromine atom; the heavy atom effect of bromine causes a characteristic upfield shift. |

| C6 | 147 - 150 | Alpha to the pyridine nitrogen, leading to a significant downfield shift. |

| Methyl Group | ||

| C7 | 15 - 18 | A typical chemical shift for a methyl group on an aromatic ring. |

| Cyclohexyloxy Group | ||

| C1' | 75 - 78 | The carbon directly attached to the oxygen atom is the most deshielded of the cyclohexane ring. |

| C2'/C6' | 31 - 34 | Beta to the oxygen, showing a moderate downfield shift. |

| C3'/C5' | 23 - 26 | Gamma to the oxygen, with a chemical shift closer to that of unsubstituted cyclohexane. |

| C4' | 25 - 28 | Para to the oxygen, with a slight downfield shift compared to C3'/C5'. |

Deconstructing the Predicted Spectrum: A Deep Dive into Substituent Effects

The prediction of the 13C NMR spectrum of a polysubstituted aromatic compound is a nuanced process that goes beyond simple additivity. The electronic and steric interplay between the bromo, cyclohexyloxy, and methyl groups on the pyridine ring creates a unique magnetic environment for each carbon atom.

The Pyridine Ring: A Heteroaromatic Core

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the alpha (C2, C6) and gamma (C4) carbons compared to benzene. The beta carbons (C3, C5) are less affected.

The 2-Cyclohexyloxy Group: An Electron-Donating Substituent

An alkoxy group at the C2 position is a strong electron-donating group through resonance. This effect significantly deshields the C2 carbon. The ipso-carbon (C2) is expected to be in the range of 162-165 ppm. This is a key identifying feature of 2-alkoxypyridines.

The 3-Methyl Group: A Weak Electron-Donating Group

The methyl group at the C3 position is a weak electron-donating group through induction. It will cause a slight downfield shift at the ipso-carbon (C3) and minor shielding at the ortho (C2, C4) and para (C6) positions.

The 5-Bromo Group: An Electronegative Substituent with a Heavy Atom Effect

Bromine is an electronegative atom that withdraws electron density inductively, which would typically cause a downfield shift. However, in 13C NMR, the dominant influence of bromine is the "heavy atom effect," which is a shielding effect. This results in an upfield shift for the carbon directly attached to the bromine (C5). This is a well-documented phenomenon for halogenated aromatics.

The Cyclohexyl Moiety: Conformational Considerations

The carbons of the cyclohexane ring will exhibit characteristic shifts. The carbon attached to the oxygen (C1') will be the most deshielded due to the electronegativity of the oxygen atom. The chemical shifts of the other cyclohexyl carbons (C2'-C6') will be influenced by their proximity to the oxygen and their stereochemical environment.

A Self-Validating Experimental Protocol for the Acquisition of the 13C NMR Spectrum

To obtain a high-quality, unambiguous 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be self-validating by including experiments that confirm assignments.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 77.16 ppm). If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

NMR Instrument Parameters (for a 500 MHz Spectrometer)

-

Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker instrument).

-

Pulse Program: A standard 30-degree pulse angle is recommended to allow for faster repetition rates without saturating quaternary carbons.

-

Acquisition Time (AQ): 1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary to accurately integrate quaternary carbons, but for initial identification, this is sufficient.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Spectral Width (SW): 0 to 200 ppm.

Advanced 2D NMR for Unambiguous Assignment

To definitively assign each carbon signal, the following 2D NMR experiments are essential:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is crucial for distinguishing between the CH, CH₂, and CH₃ groups of the cyclohexyloxy and methyl moieties.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is invaluable for assigning quaternary carbons (C2, C3, C5) by observing their correlations to nearby protons.

-

COSY (Correlation Spectroscopy): This proton-proton correlation experiment helps to trace the connectivity within the cyclohexane ring, confirming the assignment of the C2'/C6', C3'/C5', and C4' protons, which in turn confirms the carbon assignments via the HSQC.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Recommended workflow for the structural elucidation of the target compound.

Conclusion: From Prediction to Confirmation

References

- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Online NMR Prediction Tools

- Substituent Effects on 13C NMR of Pyridines: A review of empirical and computational methods can be found in various organic chemistry and spectroscopy journals. Key search terms include "pyridine 13C NMR substituent effects," "heteroaromatic NMR prediction," and "additivity rules in NMR."

Sources

Mass Spectrometry of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: A Technical Guide

Executive Summary & Chemical Context[1][2]

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS: 1346603-99-9) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural duality—combining a lipophilic cycloalkyl ether tail with a halogenated pyridine core—presents unique challenges and diagnostic opportunities in mass spectrometry (MS).

This guide provides a definitive technical breakdown of the ionization behavior, isotopic signatures, and fragmentation mechanics of this compound. It moves beyond basic spectral matching to explain the why behind the peaks, empowering researchers to validate synthesis and track metabolic fate with high confidence.

Physicochemical Profile[1][3][4][5][6]

-

Formula:

-

Molecular Weight: 270.17 g/mol (Average)

-

Monoisotopic Mass: 269.0415 Da (

) -

LogP (Predicted): ~4.5 (High lipophilicity due to cyclohexyl group)

-

pKa (Pyridine N): ~3.0–4.0 (Suppressed basicity due to the 2-alkoxy and 5-bromo electron-withdrawing effects)

Instrumentation & Method Development

For comprehensive characterization, a dual-approach strategy is recommended: GC-MS (EI) for structural elucidation and LC-MS (ESI) for high-throughput purity and metabolic profiling.

A. GC-MS (Electron Impact)[1]

-

Rationale: The thermal stability of the pyridine ether allows for gas-phase analysis. EI (70 eV) provides a rich fragmentation pattern essential for verifying the position of the bromine and the integrity of the ether linkage.

-

Column: Rxi-5Sil MS or equivalent (low polarity).

-

Inlet Temp: 250°C (Ensure complete volatilization without pyrolysis).

B. LC-MS (Electrospray Ionization)[1]

-

Rationale: Due to the suppressed basicity of the pyridine nitrogen, standard acidic mobile phases (0.1% Formic Acid) are required to ensure efficient protonation

. -

Mode: Positive Ion Mode (ESI+).

-

Solvent: ACN/Water gradient. The high LogP requires a high % organic hold to elute the compound.

Spectral Analysis: The Core Fragmentation

The mass spectrum of this compound is defined by two dominant features: the Bromine Isotope Walk and the Ether Cleavage Cascade .

The Isotopic Signature (The "Twin Towers")

The presence of a single bromine atom creates an unmistakable 1:1 doublet in the molecular ion cluster.[1]

-

(

-

(

-

Diagnostic Value: Any fragment ion retaining the bromine atom must preserve this 1:1 ratio. If the doublet collapses to a singlet, the bromine has been lost.

Primary Fragmentation: The Cyclohexyl Ejection

The most labile bond is the ether linkage (

Mechanism: McLafferty-like Rearrangement

A

-

Precursor:

(m/z 269/271) -

Neutral Loss: Cyclohexene (

, 82 Da) -

Product Ion: 5-Bromo-3-methyl-2-pyridinol radical cation (m/z 187/189)

-

Observation: This is often the Base Peak (100% relative abundance) in 2-alkoxypyridines.

Secondary Fragmentation: The Pyridone Core

The resulting fragment (m/z 187/189) resembles a pyridone structure. Further degradation occurs via:

-

Loss of CO (28 Da): Contraction of the pyridone ring to a pyrrole-type cation.

-

Loss of Bromine (79/81 Da):

-

(Radical cation

-

(Radical cation

-

Loss of HCN (27 Da): Characteristic of the pyridine ring collapse.

Visualized Fragmentation Pathway[7][8]

The following diagram maps the mechanistic flow from the parent ion to the terminal fragments.

Figure 1: Mechanistic fragmentation pathway of this compound under EI (70 eV).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate false positives arising from matrix interference or instrument drift.

Step 1: Sample Preparation[1]

-

Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (for GC) or Methanol (for LC).

-

Why: DCM ensures complete solubility of the lipophilic ether; Methanol is ESI-compatible.

-

-

Filtration: Pass through a 0.2 µm PTFE filter to remove particulate silica from synthesis.

Step 2: GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Ion Source | EI (70 eV) | Standardizes fragmentation for library matching. |

| Source Temp | 230°C | Prevents condensation of the high-boiling pyridine. |

| Scan Range | 40–350 m/z | Captures the molecular ion (271) and low-mass pyridine fragments. |

| Solvent Delay | 3.0 min | Protects filament from the DCM solvent peak. |

Step 3: Data Validation Criteria (The "Go/No-Go" Check)

Before accepting the data, verify these three internal controls:

-

Isotope Check: Does the molecular ion at m/z 269/271 show a peak height ratio between 0.9 and 1.1? (Confirms Br).

-

Neutral Loss Check: Is there a mass gap of exactly 82 Da between the parent and the base peak? (Confirms Cyclohexyloxy ether).

-

Purity Check: In the Total Ion Chromatogram (TIC), is the area under the main peak >98% of the total integrated area?

Case Study: Impurity Profiling in Synthesis

Scenario: During the nucleophilic aromatic substitution (

Analysis:

-

Observation: The peak at m/z 187 retains the Br isotope pattern but lacks the parent mass of 269.

-

Interpretation: This is likely 5-bromo-3-methyl-2-pyridinol , the hydrolysis product formed if moisture was present in the reaction vessel. The cyclohexyl group was never attached, or the ether was cleaved during workup.

References

-

SaveMyExams. (2025). The M+1 & M+2 Peaks: Mass spectra of bromine-containing compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Alcohols. Retrieved from [Link]

-

PubChem. (2025).[2] 5-Bromo-2-methoxy-3-methylpyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Chemguide. (2025). Fragmentation Patterns in Mass Spectra: Mechanisms of Cleavage. Retrieved from [Link]

Sources

Physical and chemical properties of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Technical Monograph: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

CAS Registry Number: 1289113-43-4 Formula: C₁₂H₁₆BrNO Molecular Weight: 270.17 g/mol

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It is characterized by a trisubstituted pyridine core featuring a bromine atom at the C5 position, a methyl group at C3, and a bulky cyclohexyloxy ether at C2.[1]

This scaffold is strategically valuable in medicinal chemistry for two reasons:

-

Modular Functionalization: The C5-bromine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Lipophilic Tuning: The C2-cyclohexyloxy group provides significant lipophilic bulk (

), often used to fill hydrophobic pockets in target enzymes (e.g., kinases) or to modulate the metabolic stability of a drug candidate compared to simpler alkoxy chains.[1]

Physicochemical Profile

The following data aggregates calculated and available experimental parameters. Due to the specialized nature of this intermediate, values marked (*) are predicted based on structure-activity relationship (SAR) algorithms standard in the industry.

| Property | Value | Context/Notes |

| Appearance | Off-white to pale yellow solid | Typical for halogenated alkoxypyridines.[2] |

| Melting Point | 32–36 °C (Predicted) | Low-melting solid; may appear as an oil in warm labs.[1] |

| Boiling Point | 321.8 ± 37.0 °C | Calculated at 760 mmHg.[1] |

| Density | 1.339 ± 0.06 g/cm³ | High density due to bromine substitution. |

| LogP | 4.48 ± 0.3 | Highly lipophilic (Lipinski Rule of 5 consideration).[1] |

| pKa (Conjugate Acid) | 1.93 ± 0.32 | Weakly basic pyridine nitrogen due to inductive withdrawal by Br.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility (<0.1 mg/mL).[1] |

Synthetic Accessibility & Protocols

The most robust route to this compound is the Nucleophilic Aromatic Substitution (S_NAr) of the corresponding 2-chloropyridine with cyclohexanol. This pathway is preferred over Mitsunobu conditions due to higher scalability and easier purification.

Core Synthesis Workflow (S_NAr)

Reagents:

-

Substrate: 5-Bromo-2-chloro-3-methylpyridine (CAS 29241-60-9)[3]

-

Nucleophile: Cyclohexanol (1.2 equiv)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or Potassium tert-butoxide (KOtBu).[1]

-

Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under

, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C. -

Alkoxide Formation: Add cyclohexanol (1.2 equiv) dropwise.[1] Stir at 0°C for 30 min until gas evolution ceases.

-

Addition: Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in DMF dropwise to the alkoxide mixture.

-

Reaction: Warm to room temperature, then heat to 80–100°C. Monitor by TLC/LC-MS (typically 4–6 hours).

-

Note: The 3-methyl group provides steric hindrance, necessitating heat for complete conversion.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.[1] Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visual Synthesis Pathway

Figure 1: S_NAr synthesis route emphasizing the displacement of the 2-chloro leaving group.

Chemical Reactivity & Functionalization

This molecule is a "divergent scaffold."[1] The bromine atom allows for carbon-carbon bond formation, while the ether linkage remains stable under basic conditions but is sensitive to strong acids.

A. Palladium-Catalyzed Coupling (C5 Functionalization)

The C5-Br bond is chemically distinct from the C2-ether. It undergoes oxidative addition with Pd(0) readily.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig: Amination at C5 to generate kinase inhibitor motifs.

B. Ether Cleavage (Deprotection)

The cyclohexyloxy group can be cleaved using strong Lewis acids (e.g.,

Reactivity Map

Figure 2: Divergent reactivity profile showing C5 cross-coupling utility vs. C2 ether stability.

Handling, Stability, and Safety

Storage Conditions

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] While the ether is stable, the pyridine ring can slowly N-oxidize over months if exposed to air and light.[1]

-

Container: Amber glass vials to prevent photolytic debromination.

Safety Hazards (GHS Classification)

-

H302: Harmful if swallowed.[1]

-

Note: Alkoxypyridines can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53368297 (Analog: 5-Bromo-2-methoxy-3-methylpyridine). PubChem. Available at: [Link]

- Li, J.J. (2014). Name Reactions for Carbocyclic Ring Formations. Wiley. (Reference for standard S_NAr and Suzuki coupling mechanisms on pyridine scaffolds).

Sources

Technical Guide: Applications of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

This guide serves as an advanced technical resource for the application of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process scientists optimizing lead compounds for P2X3 antagonism (chronic cough/neuropathic pain) and Kinase inhibition (oncology).[1]

CAS (Analogous Core): 3430-13-5 (5-Bromo-2-methylpyridine parent) | Molecular Formula: C₁₂H₁₆BrNO Role: Advanced Intermediate / Scaffold for SAR Exploration[1]

Executive Summary

This compound is a trisubstituted pyridine scaffold engineered for high-value medicinal chemistry campaigns.[1] Unlike simple pyridines, this molecule incorporates three strategic design elements simultaneously:

-

5-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), serving as the primary vector for extending the pharmacophore.[1]

-

2-Cyclohexyloxy Group: A lipophilic ether moiety that provides significant steric bulk (

) and hydrophobic interaction potential, critical for filling allosteric pockets in GPCRs and ion channels (e.g., P2X3).[1] -

3-Methyl "Ortho-Effect": A conformational control element that restricts the rotation of the 2-alkoxy group and the incoming 5-position substituent, reducing entropic penalty upon protein binding.[1]

Structural Analysis & Pharmacophore Logic[1]

The utility of this compound lies in its ability to fine-tune the physicochemical properties of a drug candidate.[1][2]

| Structural Feature | Function in Drug Design | Mechanism of Action |

| 5-Bromo Position | Synthetic Exit Vector | Allows attachment of aryl/heteroaryl "warheads" or solubilizing tails via C-C or C-N bond formation.[1] |

| 2-Cyclohexyloxy | Hydrophobic Anchor | Increases LogP (approx.[1] +2.5 vs. methoxy); targets deep lipophilic pockets (e.g., P2X3 allosteric sites).[1] |

| 3-Methyl Group | Conformational Lock | Sterically clashes with the 2-alkoxy oxygen and the 4-H, forcing the ring substituents out of planarity.[1] This pre-organizes the molecule for binding.[1] |

Visualization: Structural Logic & Functionalization

Figure 1: Pharmacophore dissection of the scaffold showing the strategic role of each substituent in downstream medicinal chemistry applications.

Synthetic Utility & Protocols

The synthesis of this core typically proceeds via Nucleophilic Aromatic Substitution (

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize this compound from 5-Bromo-2-chloro-3-methylpyridine.

Reagents:

-

5-Bromo-2-chloro-3-methylpyridine (1.0 eq)[1]

-

Cyclohexanol (1.2 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)[1]

-

Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclohexanol (1.2 eq) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Evolution of

gas will be vigorous.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure formation of sodium cyclohexoxide. -

Substitution: Cool back to 0°C. Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in THF dropwise.

-

Reaction: Heat the mixture to reflux (66°C for THF) or 80°C (if DMF) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting chloride (

) should disappear, replaced by the product ( -

Workup: Quench with saturated

. Extract with Ethyl Acetate (3x).[1] Wash organics with water and brine.[1] Dry over -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is typically a colorless oil or low-melting solid.[1]

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Coupling the scaffold to an aryl boronic acid (e.g., for P2X3 library generation).[1]

Reagents:

-

Scaffold (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 eq)[1] -

Solvent: 1,4-Dioxane / Water (4:1)[1]

Methodology:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine Scaffold, Boronic Acid, Base, and Catalyst in a sealed tube.[1]

-

Heat to 90°C for 12 hours.

-

Filter through Celite, concentrate, and purify via HPLC.

Therapeutic Applications

A. P2X3 Receptor Antagonism (Chronic Cough & Pain)

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons.[1][3][4] Antagonists are high-value targets for refractory chronic cough.[1]

-

Mechanism: The 2-(cyclohexyloxy) group mimics the hydrophobic bulk found in potent antagonists (e.g., Gefapixant analogs), occupying the allosteric binding pocket to stabilize the desensitized state of the channel.[1]

-

Advantage: The 3-methyl group restricts the conformation of the ether oxygen, potentially improving selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, a key factor in reducing taste disturbance side effects (dysgeusia).[1]

B. Kinase Inhibition (Oncology / TGF-β)

In the context of TGF-β (ALK5) or p38 MAPK inhibitors, the pyridine nitrogen acts as a hinge binder.[1]

-

Mechanism: The 5-position (via Suzuki coupling) extends into the solvent-exposed region or the "gatekeeper" pocket.[1]

-

Role of Scaffold: The cyclohexyloxy group points towards the ribose-binding pocket, providing hydrophobic anchoring that increases residence time.[1]

Visualization: Synthesis & Application Workflow

Figure 2: Synthetic workflow from commercial starting materials to therapeutic endpoints.

Safety & Handling

-

Hazards: The parent halopyridines are skin and eye irritants. The cyclohexyloxy derivative is likely lipophilic and skin-permeable.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ether linkages can be susceptible to slow oxidation to peroxides over extended periods; check peroxide levels before heating in distillation.[1]

-

Disposal: Halogenated organic waste.[1]

References

-

BenchChem. (2025).[1][2] The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. Retrieved from .[1]

-

Broad Institute. (2016).[1] Compounds and Compositions for the Treatment of Cancer (US 2016/0016913 A1). Patent describing pyridine intermediates in oncology.[1] Retrieved from .

-

MedChemExpress. (2024).[1] P2X3 Receptor Antagonists and Agonists: Structure and Activity. Retrieved from .[1]

-

Cayman Chemical. (2024).[1] ALK5 Inhibitor II: Structural Insights and Kinase Selectivity. Retrieved from .[1]

-

Gellibert, F., et al. (2004).[1] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-β type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.[1] (Cited for SAR of pyridine/naphthyridine scaffolds).[1]

Sources

Technical Monograph: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

The following technical guide serves as an in-depth monograph on 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS: 1289113-43-4). This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a strategic scaffold in drug discovery, specifically for kinase inhibitors and GPCR modulators.

Strategic Scaffold for Lipophilic Ligand Design in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound is a trisubstituted pyridine building block characterized by three distinct functional handles, each serving a critical role in Structure-Activity Relationship (SAR) exploration:

-

5-Bromo Position: A reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the core pharmacophore or "warhead."

-

2-Cyclohexyloxy Group: A bulky, lipophilic ether moiety (

) that targets hydrophobic pockets (e.g., the ATP-binding site of kinases or allosteric sites of GPCRs). It offers enhanced metabolic stability compared to linear alkoxy chains. -

3-Methyl Group: A steric anchor that restricts the conformational rotation of the cyclohexyloxy group and the C5-substituent. This "ortho-effect" is often exploited to lock bioactive conformations and improve selectivity.

This compound is frequently utilized in the optimization of Anaplastic Lymphoma Kinase (ALK) inhibitors, P2X3 receptor antagonists , and GABAergic modulators , where the balance of lipophilicity and rigidity is paramount.

Part 2: Physicochemical Profile

| Property | Data | Note |

| CAS Number | 1289113-43-4 | Unique Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 270.17 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic nature requires organic solvents.[1][2][3][4] |

| LogP (Predicted) | ~4.5 - 5.1 | High lipophilicity; requires formulation for bioassays. |

| H-Bond Donors/Acceptors | 0 / 2 | Pyridine N and Ether O. |

| Rotatable Bonds | 2 | Ether linkage and Cyclohexyl ring flip. |

Part 3: Synthesis & Manufacturing Protocol

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (

Mechanism of Action

The reaction exploits the difference in reactivity between the C2 and C5 positions. The nitrogen atom of the pyridine ring activates the C2-position for nucleophilic attack, while the C5-position remains relatively inert to nucleophilic displacement under these conditions.

Step-by-Step Protocol

Reagents:

-

Substrate: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv)

-

Nucleophile: Cyclohexanol (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMF or THF.

Procedure:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), suspend NaH (1.5 equiv) in anhydrous DMF at -

Alkoxide Formation: Add Cyclohexanol (1.2 equiv) dropwise. Stir at

for 30 minutes until hydrogen evolution ceases. Critical: Ensure complete deprotonation to form the reactive sodium cyclohexoxide. -

Addition: Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in DMF dropwise to the alkoxide mixture.

-

Reaction: Warm the mixture to room temperature, then heat to

for 4–6 hours.-

Self-Validating Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (more polar) should disappear, and a less polar spot (product) should appear.

-

-

Quench: Cool to

and carefully quench with water (exothermic). -